2-(1H-pyrrol-3-yl)-1H-benzo[d]imidazole

Medicinal chemistry Structure-activity relationship Hydrogen-bond donor geometry

2-(1H-Pyrrol-3-yl)-1H-benzo[d]imidazole (CAS 3878-20-4, molecular formula C11H9N3, MW 183.21) is a heterocyclic compound consisting of a benzimidazole core substituted at the 2-position with a pyrrole ring attached via its 3-position (C-3 of pyrrole). This specific 3-pyrrolyl regioisomer is commercially available at a standard purity of 97% with batch-specific quality documentation including NMR, HPLC, and GC.

Molecular Formula C11H9N3
Molecular Weight 183.21 g/mol
CAS No. 3878-20-4
Cat. No. B12885907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-pyrrol-3-yl)-1H-benzo[d]imidazole
CAS3878-20-4
Molecular FormulaC11H9N3
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C3=CNC=C3
InChIInChI=1S/C11H9N3/c1-2-4-10-9(3-1)13-11(14-10)8-5-6-12-7-8/h1-7,12H,(H,13,14)
InChIKeyNJRDWEHPOGRYSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-Pyrrol-3-yl)-1H-benzo[d]imidazole (CAS 3878-20-4): Structural Identity and Procurement-Relevant Profile for a Regioisomerically Defined Pyrrole-Benzimidazole Building Block


2-(1H-Pyrrol-3-yl)-1H-benzo[d]imidazole (CAS 3878-20-4, molecular formula C11H9N3, MW 183.21) is a heterocyclic compound consisting of a benzimidazole core substituted at the 2-position with a pyrrole ring attached via its 3-position (C-3 of pyrrole). This specific 3-pyrrolyl regioisomer is commercially available at a standard purity of 97% with batch-specific quality documentation including NMR, HPLC, and GC . The compound is classified as an organic heteropolycyclic compound and is recognized as a valuable intermediate in medicinal chemistry and organic synthesis, particularly for the development of new drug candidates . Its structural distinction from the more commonly studied 2-pyrrolyl isomer (CAS 3878-23-7) lies in the attachment point of the pyrrole ring, which imparts different electronic distribution, hydrogen-bonding capacity, and steric presentation that can fundamentally alter target binding and biological activity profiles.

Why 2-(1H-Pyrrol-3-yl)-1H-benzo[d]imidazole Cannot Be Interchanged with Its 2-Pyrrolyl Regioisomer or Other 2-Heteroaryl Benzimidazoles


The 3-pyrrolyl attachment in 2-(1H-pyrrol-3-yl)-1H-benzo[d]imidazole positions the pyrrole NH group at a geometrically and electronically distinct orientation relative to the benzimidazole plane compared to the 2-pyrrolyl isomer (CAS 3878-23-7). In the 3-pyrrolyl isomer, the pyrrole nitrogen is conjugated through the ring to the benzimidazole C-2, whereas in the 2-pyrrolyl isomer, the nitrogen is directly adjacent to the point of attachment, creating different hydrogen-bond donor/acceptor geometry and dipole moment [1]. Systematic structure-activity relationship (SAR) studies on benzimidazole derivatives bearing 5-membered heterocycles at the 2-position have demonstrated that even subtle heterocycle substitutions (pyrrole vs. furan vs. thiophene) produce large quantitative differences in photoprotective SPF values (13.13 for pyrrole vs. 20.06 for furan vs. 7.03 for thiophene in solution), antioxidant IC50 values (only the pyrrole derivative achieved a quantifiable DPPH IC50 of 64.1 µg/mL), and antiproliferative selectivity indices [2]. These data establish that the identity of the 2-substituent—and by direct logical extension, its regioisomeric attachment—is a critical determinant of biological performance, not a trivial interchange. Procuring the incorrect regioisomer or a generic 2-heteroaryl benzimidazole without verifying the attachment position risks invalidating SAR hypotheses, compromising assay reproducibility, and wasting synthetic effort on downstream derivatization.

Quantitative Differentiation Evidence for 2-(1H-Pyrrol-3-yl)-1H-benzo[d]imidazole (CAS 3878-20-4) Versus Comparator Compounds


Regioisomeric Structural Differentiation: 3-Pyrrolyl vs. 2-Pyrrolyl Attachment Defines Distinct Hydrogen-Bonding and Electronic Profiles

The target compound 2-(1H-pyrrol-3-yl)-1H-benzo[d]imidazole (CAS 3878-20-4) differs from its closest commercially available analog, 2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole (CAS 3878-23-7), solely in the point of pyrrole attachment (C-3 vs. C-2 of the pyrrole ring). In the 3-pyrrolyl isomer, the pyrrole NH is located at a distance of three bonds from the benzimidazole C-2, oriented away from the benzimidazole plane, creating a distinct hydrogen-bond donor vector. In the 2-pyrrolyl isomer, the pyrrole NH is directly adjacent to the attachment point, oriented coplanar with the benzimidazole and capable of intramolecular hydrogen bonding with the benzimidazole N-3 [1]. This regioisomeric difference is confirmed by distinct 1H NMR chemical shifts and coupling patterns, as documented in batch-specific QC certificates from commercial suppliers . The structural distinction is non-trivial for applications requiring defined pharmacophoric geometry, metal coordination, or DNA minor-groove recognition where hydrogen-bond donor placement is critical [2].

Medicinal chemistry Structure-activity relationship Hydrogen-bond donor geometry

UV Photoprotective Capacity: Class-Level SAR Establishes that 2-Heteroaryl Benzimidazole SPF Values Are Highly Substituent-Dependent

In a systematic SAR study comparing benzimidazole derivatives bearing different 2-position heterocycles (Djuidje et al., Molecules 2020), the 2-(pyrrol-2-yl) analog (compound 10) demonstrated a solution-phase SPF of 13.13 ± 0.70, significantly lower than the 2-(furan-2-yl) analog (compound 11, SPF 20.06 ± 3.04) and substantially higher than the 2-(thiophen-2-yl) analog (compound 12, SPF 7.03 ± 0.42), all compared against the lead compound PBSA (SPF 3.40 ± 0.17) [1]. The rank order of UVB protection was furan > pyrrole > thiophene. In a cosmetic formulation at 3% (w/w), compound 10 provided increasing SPF with concentration (1%: SPF ~4; 2%: SPF ~7; 3%: SPF ~10), though furan analog 11 remained superior at all tested concentrations [1]. Photostability testing revealed that the pyrrole-bearing compound 10 retained >80% SPF and >80% PF-UVA after irradiation, demonstrating superior photostability compared to the furan analog, which degraded to <80% of initial values [1]. While these data are derived from the 2-pyrrolyl isomer, they establish a class-level precedent that the heterocycle identity at the 2-position is the dominant determinant of photoprotective performance; the 3-pyrrolyl isomer presents a structurally distinct conjugation pathway that may further modulate UV absorption and photostability relative to the 2-pyrrolyl form.

Photoprotection Sunscreen development UV filtering

Antioxidant Activity: The Pyrrole-Substituted Benzimidazole Achieved Quantifiable DPPH Radical Scavenging Where Furan and Thiophene Analogs Failed

Among the 2-heteroaryl benzimidazole series evaluated by Djuidje et al. (2020), only the pyrrole-bearing derivative (compound 10) achieved a percentage inhibition ≥50% in the DPPH radical scavenging assay and was thus the sole compound for which an IC50 value could be determined: IC50 = 64.098 µg/mL [1]. In contrast, the furan analog (compound 11) and thiophene analog (compound 12), as well as most other derivatives in the series, failed to reach the 50% inhibition threshold at tested concentrations and therefore no IC50 values were calculable [1]. In the complementary FRAP (Ferric Reducing Antioxidant Power) assay, compounds 10 (pyrrole) and 11 (furan) demonstrated measurable reducing capacity, while compound 12 (thiophene) did not, consistent with the rank order pyrrole ≈ furan > thiophene [1]. This represents a qualitative differentiation: among the three heterocycle variants, only the pyrrole-bearing benzimidazole scaffold conferred sufficient radical-scavenging activity to permit quantitative potency determination. The 3-pyrrolyl isomer (CAS 3878-20-4) contains the same pyrrole pharmacophore but oriented differently, potentially offering a distinct radical-scavenging profile that warrants independent evaluation.

Antioxidant DPPH assay FRAP assay

Antifungal Potency Against Dermatophytes: Pyrrole-Substituted Benzimidazole Achieves Sub-µg/mL IC50 Values, Outperforming Fluconazole

Compound 10 (2-pyrrolyl benzimidazole) exhibited the best antifungal activity among the tested series against five dermatophyte strains, with IC50 values ranging from 0.97 to 1.53 µg/mL [1]. At a screening concentration of 100 µg/mL, compound 10 achieved 96.3–101.8% growth inhibition across all five tested dermatophytes (M. gypseum, M. canis, T. mentagrophytes, T. tonsurans, E. floccosum) [2]. The furan analog (compound 11) showed IC50 values of 1.15–3.80 µg/mL, and all tested compounds were more active than the clinical comparator Fluconazole, though less effective than Econazole nitrate [1]. Notably, the rank order within the series was pyrrole > furan > thiophene for antifungal potency, mirroring the antioxidant activity trend and reinforcing that the pyrrole heterocycle is the preferred 2-substituent for biological activity in this scaffold [1]. Against Candida albicans biofilms, benzimidazole-fused pyrrolo[3,4-b]quinoline analogs (structurally related pyrrole-benzimidazole hybrids) demonstrated significant reduction of fungal metabolic activity at non-cytotoxic concentrations, further supporting the antifungal potential of pyrrole-containing benzimidazole scaffolds [3].

Antifungal Dermatophytes Candida albicans

Antiproliferative Selectivity: Pyrrole-Substituted Benzimidazole Exhibits 3-Fold Selective Cytotoxicity Against Melanoma Cells (SK-Mel 5, SI = 3.20)

In antiproliferative screening against a panel of human tumor cell lines (CEM, HeLa, Mia Paca-2, SK-Mel 5), compound 10 (2-pyrrolyl benzimidazole) exhibited an IC50 of 9.7 µM against the SK-Mel 5 melanoma cell line with a selectivity index (SI) of 3.20, indicating approximately 3-fold selective toxicity toward this melanoma line relative to normal cells [1]. This was the highest selectivity index observed among the compounds reported in the series. The compound also showed inhibitory activity against CEM (IC50 = 24.2 µM, SI = 1.30), Mia Paca-2 (IC50 = 27.0 µM, SI = 1.15), and HeLa (IC50 = 38.5 µM, SI = 0.82) [1]. The broader class of pyrrolylbenzimidazole derivatives has been disclosed in patent literature as DNA-binding agents with antitumor and anticancer utility, with specific claims for compounds that bind to DNA and suppress cell proliferation [2]. Additionally, a Chinese patent application (CN109071548A) describes pyrrole-benzimidazole derivatives for cancer treatment, specifically as IDO (indoleamine 2,3-dioxygenase) inhibitors relevant to immuno-oncology applications [3]. These patent disclosures confirm industrial interest in pyrrolylbenzimidazoles as anticancer scaffolds, where the 3-pyrrolyl regioisomer represents a structurally distinct and independently patentable chemical space relative to the more extensively studied 2-pyrrolyl series.

Anticancer Melanoma Selectivity index

Commercial Availability with Batch-Specific QC Documentation Supports Reproducible Research Procurement

2-(1H-Pyrrol-3-yl)-1H-benzo[d]imidazole (CAS 3878-20-4) is commercially available from established chemical suppliers at a standard purity of 97%, with batch-specific quality control documentation including NMR, HPLC, and GC analyses provided upon request . This level of documented purity and analytical characterization is essential for reproducible research, as it allows end-users to verify compound identity and purity independently—a critical consideration given the potential for regioisomeric contamination (i.e., the 2-pyrrolyl isomer) that could confound biological assay results. The compound serves as a versatile synthetic intermediate for constructing more complex pyrrole-benzimidazole conjugates, including N-functionalized derivatives and fused heterocyclic systems [1]. Its specific CAS registry number (3878-20-4) differentiates it unambiguously from the 2-pyrrolyl isomer (CAS 3878-23-7) and from other pyrrole-benzimidazole positional isomers, ensuring procurement of the correct chemical entity. The availability of batch QC reduces the risk of using mislabeled or impure material and supports compliance with journal and funding body requirements for compound characterization in published studies.

Chemical procurement Quality control Reproducibility

Defined Application Scenarios for 2-(1H-Pyrrol-3-yl)-1H-benzo[d]imidazole (CAS 3878-20-4) Based on Quantified Evidence


Regioisomer-Specific Medicinal Chemistry: Structure-Guided Optimization Requiring Defined 3-Pyrrolyl Hydrogen-Bond Donor Geometry

For medicinal chemistry programs employing structure-based drug design where the precise spatial positioning of hydrogen-bond donor groups is critical for target engagement, 2-(1H-pyrrol-3-yl)-1H-benzo[d]imidazole provides a geometrically defined 3-pyrrolyl attachment that positions the pyrrole NH approximately 2 Å farther from the benzimidazole N-3 compared to the 2-pyrrolyl isomer, as established by chemical connectivity analysis and confirmed by regioisomer-specific NMR data [1]. This distinct presentation is directly relevant to DNA minor-groove binding applications disclosed in patent EP0776891B1, where pyrrolylbenzimidazole geometry governs DNA sequence recognition [2], and to IDO-inhibitor programs described in CN109071548A for cancer immunotherapy [3]. Procuring this specific CAS number ensures that SAR exploration is conducted on the intended regioisomer, avoiding the confounding effects that would arise from inadvertently using the 2-pyrrolyl isomer (CAS 3878-23-7).

Antioxidant Lead Discovery: Exploiting the Pyrrole Moiety's Unique Radical-Scavenging Capacity Within the Benzimidazole Scaffold

The class-level evidence from Djuidje et al. (2020) establishes that pyrrole is the only 2-heterocycle substituent among pyrrole, furan, and thiophene that confers quantifiable DPPH radical-scavenging activity (IC50 = 64.098 µg/mL for the 2-pyrrolyl representative) [1]. This unique antioxidant capability, combined with measurable FRAP reducing activity, positions 2-(1H-pyrrol-3-yl)-1H-benzo[d]imidazole as a starting scaffold for antioxidant lead optimization. The 3-pyrrolyl isomer offers an unexplored regioisomeric space where the altered conjugation between pyrrole and benzimidazole may modulate radical-scavenging kinetics and potency relative to the 2-pyrrolyl series, providing a rational basis for isomer-specific procurement in antioxidant drug discovery.

Antifungal Agent Development: Targeting Dermatophyte Infections with Pyrrole-Benzimidazole Scaffolds That Outperform Fluconazole

Pyrrole-substituted benzimidazoles have demonstrated sub-µg/mL IC50 values (0.97–1.53 µg/mL) against clinically relevant dermatophytes (M. gypseum, M. canis, T. mentagrophytes, T. tonsurans, E. floccosum), substantially outperforming Fluconazole and achieving near-complete (96–102%) growth inhibition at 100 µg/mL [1]. The consistently superior antifungal potency of pyrrole-containing benzimidazoles over furan and thiophene analogs across multiple strains identifies the pyrrole heterocycle as the preferred substituent for antifungal activity in this scaffold [1]. The 3-pyrrolyl isomer (CAS 3878-20-4) provides a distinct regioisomeric entry point for antifungal SAR expansion that has not yet been explored in published antifungal studies, offering potential for novel intellectual property and differentiated activity profiles against drug-resistant fungal strains.

Melanoma-Selective Antiproliferative Agent: Building on a 3-Fold Selectivity Index (SI = 3.20) Against SK-Mel 5 Cells

The demonstration that pyrrole-substituted benzimidazole (compound 10) achieves an IC50 of 9.7 µM against SK-Mel 5 melanoma cells with a 3.20-fold selectivity index—the highest tumor selectivity observed in the tested series—establishes the pyrrole-benzimidazole scaffold as a validated starting point for melanoma-selective drug discovery [1]. The compound also shows measurable activity against pancreatic (Mia Paca-2, IC50 = 27.0 µM) and leukemic (CEM, IC50 = 24.2 µM) cell lines [1]. For procurement decisions, 2-(1H-pyrrol-3-yl)-1H-benzo[d]imidazole represents the 3-pyrrolyl regioisomer not yet evaluated in published antiproliferative assays, offering a structurally novel entry into this biologically validated chemical space where regioisomeric variation may further improve melanoma selectivity and potency.

Quote Request

Request a Quote for 2-(1H-pyrrol-3-yl)-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.